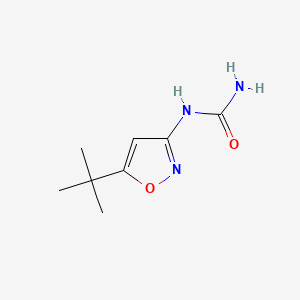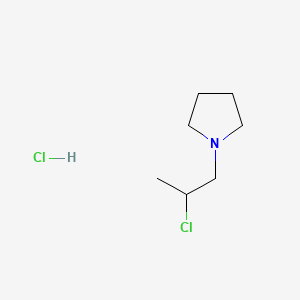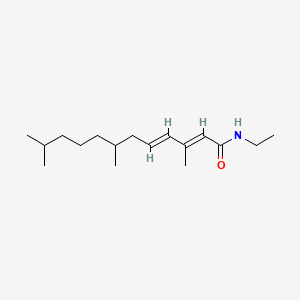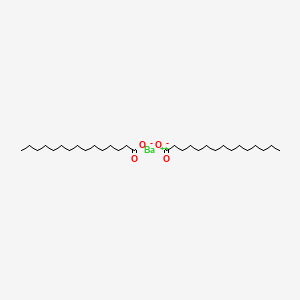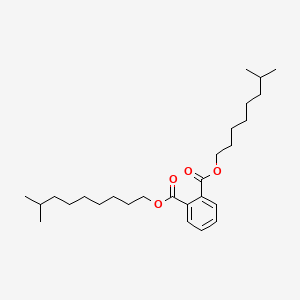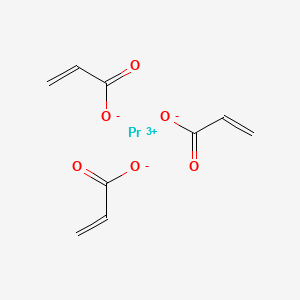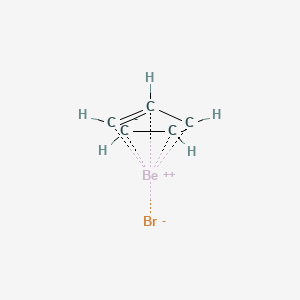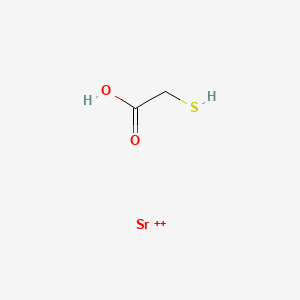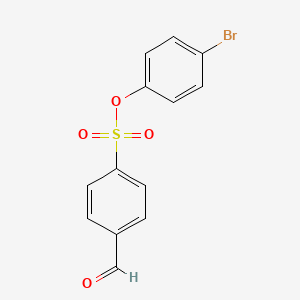![molecular formula C11H18O2 B12646965 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one CAS No. 93840-81-4](/img/structure/B12646965.png)
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is a chemical compound with the molecular formula C₁₁H₁₈O₂ and a molecular weight of 182.259 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one typically involves the reaction of cyclohexanone with appropriate reagents to form the spiro structure. One common method involves the use of a Grignard reagent, followed by cyclization to form the spiro compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like magnesium.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: This compound shares a similar spiro structure but lacks the methyl groups at positions 3 and 6.
3-Methylene-1-oxaspiro[4.5]decan-2-one: This compound has a methylene group at position 3 instead of a methyl group.
Uniqueness
3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups at positions 3 and 6 can affect its steric and electronic characteristics, making it distinct from other spiro compounds .
Properties
CAS No. |
93840-81-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,6-dimethyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H18O2/c1-8-7-11(13-10(8)12)6-4-3-5-9(11)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
GMYXUTYETGXPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CC(C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





